An In-depth Technical Guide to 2-Trimethylsilyl-1-ethylboronic acid pinacol ester
An In-depth Technical Guide to 2-Trimethylsilyl-1-ethylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester, a specialized organoboron compound. While direct literature on this specific molecule is limited, this paper constructs a detailed profile by examining its structural components, plausible synthetic routes, and potential applications based on the well-established chemistry of α-silyl alkylboronic esters. The guide covers fundamental chemical and physical properties, offers detailed hypothetical protocols for its synthesis, and explores its prospective role in modern organic synthesis, particularly in cross-coupling reactions. Emphasis is placed on the mechanistic rationale behind its reactivity, drawing parallels with analogous compounds to provide actionable insights for laboratory applications. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research environment.
Introduction: The Strategic Value of Silyl-Functionalized Boronic Esters
Organoboron compounds, particularly boronic acids and their pinacol esters, are indispensable tools in modern organic synthesis. Their stability, low toxicity, and diverse reactivity have established them as key reagents in the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a testament to the profound impact of these compounds on carbon-carbon bond formation.
This guide focuses on a unique subclass: α-silyl alkylboronic esters, as exemplified by 2-Trimethylsilyl-1-ethylboronic acid pinacol ester . The introduction of a silicon moiety at the alpha position to the boron atom introduces a fascinating interplay of steric and electronic effects, offering novel synthetic possibilities. The trimethylsilyl (TMS) group can influence the reactivity of the C-B bond, potentially modulating its participation in catalytic cycles and enabling unique transformations.
Pinacol esters, in general, offer enhanced stability over their corresponding boronic acids, making them easier to handle, purify, and store for extended periods. This increased stability is crucial for reproducibility and scalability in both academic research and industrial drug development.
Physicochemical and Structural Properties
| Property | Value | Source/Rationale |
| CAS Number | 165904-20-1 | Commercial Suppliers |
| Molecular Formula | C₁₁H₂₅BO₂Si | Derived from structure |
| Molecular Weight | 228.21 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Inferred from similar alkylboronic esters |
| Solubility | Soluble in common organic solvents (THF, diethyl ether, dichloromethane) | Expected for nonpolar organic compounds |
| Stability | Sensitive to moisture and strong acids/bases. Store under an inert atmosphere. | General property of boronic esters and silyl compounds. The C-Si bond can be labile under acidic or nucleophilic conditions.[1] |
Structural Diagram
Caption: Structure of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester.
Synthesis of α-Silyl Alkylboronic Esters: Plausible Methodologies
While a specific, validated protocol for the synthesis of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is not published, we can propose effective synthetic strategies based on established methods for preparing similar compounds.
Method 1: From a Silylated Grignard Reagent
This is a highly convergent and practical approach, relying on the reaction of a pre-formed organometallic reagent with a boron electrophile.
Caption: Synthesis via Grignard Reagent.
Step-by-Step Protocol:
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Apparatus Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Grignard Formation: Magnesium turnings are added to the flask. A solution of 1-bromo-1-(trimethylsilyl)ethane in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating or a crystal of iodine if necessary. The mixture is stirred until the magnesium is consumed.
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Borylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane) in anhydrous THF is added dropwise.
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Workup: The reaction is allowed to warm to room temperature and stirred for several hours. It is then quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired product.
Method 2: Hydroboration of a Vinylsilane
Hydroboration offers an alternative route, although regioselectivity can be a challenge. The use of catecholborane followed by transesterification with pinacol is a common strategy to favor the α-borylated product.
Caption: Synthesis via Hydroboration.
Step-by-Step Protocol:
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Hydroboration: In a flame-dried Schlenk flask under an inert atmosphere, vinyltrimethylsilane and a rhodium catalyst (e.g., Wilkinson's catalyst) are dissolved in an anhydrous solvent like THF. Catecholborane is added dropwise at room temperature. The reaction is stirred until completion, monitored by GC-MS or TLC.
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Solvent Removal: The solvent is removed in vacuo.
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Transesterification: The crude catecholboronate ester is dissolved in hexane or another non-polar solvent. Pinacol is added, and the mixture is stirred at room temperature. A precipitate of catechol will form.
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Purification: The mixture is filtered to remove the catechol. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford the final pinacol ester.
Applications in Organic Synthesis
The unique structure of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester suggests its utility in several key synthetic transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application for alkylboronic esters is the Suzuki-Miyaura cross-coupling to form C(sp³)–C(sp²) bonds. However, these reactions are often more challenging than their C(sp²)-C(sp²) counterparts due to slower transmetalation rates and the potential for β-hydride elimination.
Caption: Suzuki-Miyaura Cross-Coupling.
The presence of the α-trimethylsilyl group could have several effects:
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Steric Hindrance: The bulky TMS group may further slow the rate of transmetalation to the palladium center. This might necessitate the use of highly active catalysts and ligands.
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Electronic Effects: Silicon is known to stabilize a β-carbocation (the "β-silicon effect"). While not directly applicable to the neutral boronate, this electronic influence could play a role in the transition state of the transmetalation step.
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Product Utility: The resulting silylated product can be a versatile intermediate for further transformations, such as protodesilylation to install a hydrogen atom or Tamao-Fleming oxidation to install a hydroxyl group.
Potential for Other Transformations
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Chan-Lam Coupling: Formation of C-N or C-O bonds through copper-catalyzed coupling with amines or phenols.
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Homologation Reactions: The α-silyl group might influence the stereochemical outcome of Matteson-type homologation reactions.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2-Trimethylsilyl-1-ethylboronic acid pinacol ester.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. The compound is likely moisture-sensitive, so handling under an inert atmosphere (nitrogen or argon) is recommended.
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Storage: Store in a tightly sealed container in a cool, dry place, away from sources of moisture and incompatible materials such as strong oxidizing agents and strong acids.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-Trimethylsilyl-1-ethylboronic acid pinacol ester represents an intriguing, albeit under-explored, building block in organic synthesis. Its true potential lies at the intersection of organoboron and organosilicon chemistry. While this guide has provided a framework based on established chemical principles, further experimental investigation is required to fully elucidate its reactivity profile and unlock its synthetic utility. Future research should focus on optimizing its synthesis, exploring its performance in various cross-coupling reactions, and investigating the unique transformations enabled by the α-silyl group. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, functionalized reagents like this will undoubtedly play an increasingly important role.
